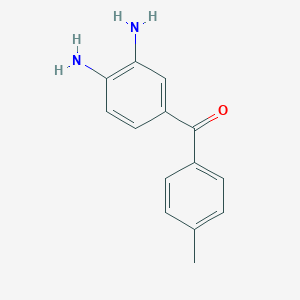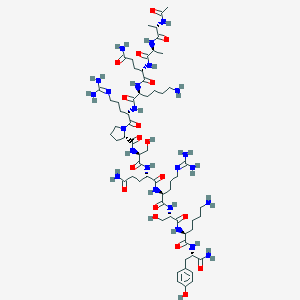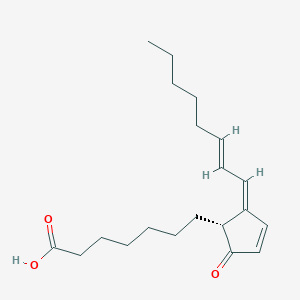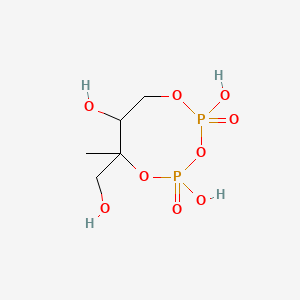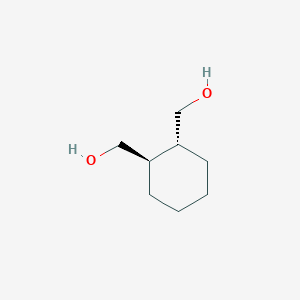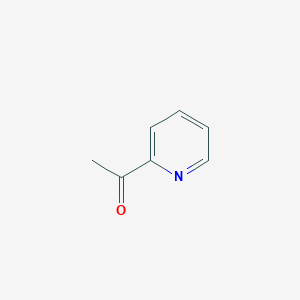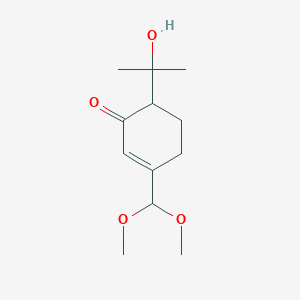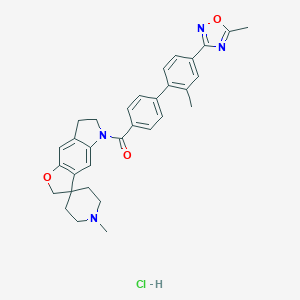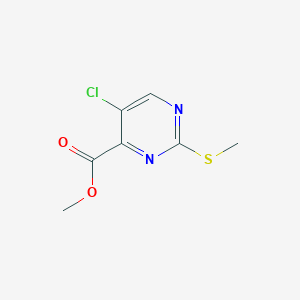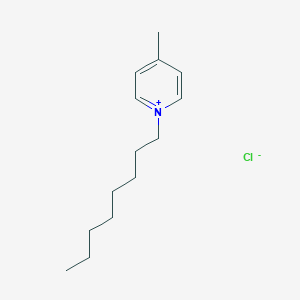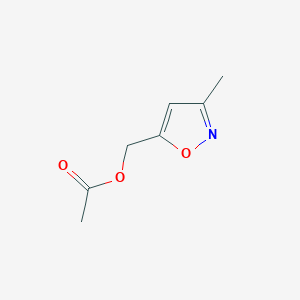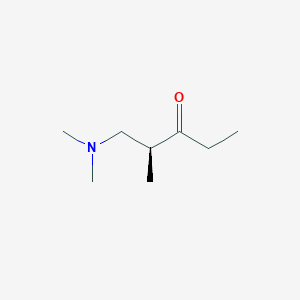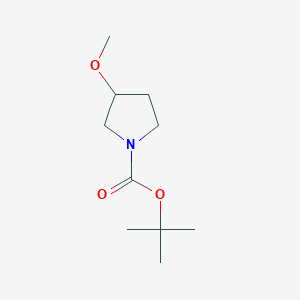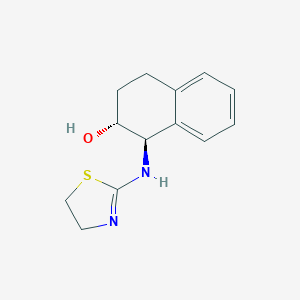
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THTA and is known for its unique chemical properties that make it useful in various laboratory experiments.
Mechanism Of Action
The mechanism of action of THTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. THTA has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an increase in the concentration of acetylcholine, which can have various physiological effects.
Biochemical And Physiological Effects
THTA has been found to have several biochemical and physiological effects. This compound has been found to exhibit significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases. THTA has also been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using THTA in laboratory experiments is its unique chemical properties. This compound has been found to exhibit significant antioxidant activity, antibacterial, antifungal, and antiviral properties, making it useful in various scientific research applications. However, one of the main limitations of using THTA is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of THTA. One potential direction is the development of new drugs based on the chemical structure of THTA. This compound has been found to exhibit significant antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Another potential direction is the study of THTA's potential role in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Finally, the study of THTA's potential toxicity and its effects on various biological processes can also be a potential future direction for research.
Synthesis Methods
The synthesis of THTA involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of 2-naphthol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. This reaction yields 2-(2-bromoethylamino)naphthalene. The second step involves the reduction of the bromo group using sodium borohydride to obtain 2-(2-ethylamino)naphthalene. The final step involves the reaction of 2-(2-ethylamino)naphthalene with thioacetamide to obtain THTA.
Scientific Research Applications
THTA has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. THTA has also been found to have significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases.
properties
CAS RN |
141034-15-3 |
|---|---|
Product Name |
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- |
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H16N2OS/c16-11-6-5-9-3-1-2-4-10(9)12(11)15-13-14-7-8-17-13/h1-4,11-12,16H,5-8H2,(H,14,15)/t11-,12-/m1/s1 |
InChI Key |
IJYJPVUMGMGDDO-VXGBXAGGSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC3=NCCS3 |
SMILES |
C1CC2=CC=CC=C2C(C1O)NC3=NCCS3 |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)NC3=NCCS3 |
Other CAS RN |
141034-15-3 |
synonyms |
(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)tetralin-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



